(R)-2-Amino-2-(thiophen-3-yl)acetic acid

Asymmetric Synthesis Chiral Resolution Stereochemistry

(R)-2-Amino-2-(thiophen-3-yl)acetic acid, also known as (R)-3-thienylglycine or D-(-)-3-thienylglycine , is a chiral, non-proteinogenic alpha-amino acid featuring a thiophene ring attached to the alpha-carbon. It is a glycine derivative with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 1194-86-1
Cat. No. B051113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(thiophen-3-yl)acetic acid
CAS1194-86-1
Synonyms(R)-α-Amino-3-thiopheneacetic Acid;  (αR)-α-Amino-3-thiopheneacetic Acid
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESC1=CSC=C1C(C(=O)O)N
InChIInChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m1/s1
InChIKeyBVGBBSAQOQTNGF-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-(thiophen-3-yl)acetic acid (CAS 1194-86-1) Procurement Baseline: Identity and Physicochemical Profile


(R)-2-Amino-2-(thiophen-3-yl)acetic acid, also known as (R)-3-thienylglycine or D-(-)-3-thienylglycine [1], is a chiral, non-proteinogenic alpha-amino acid featuring a thiophene ring attached to the alpha-carbon . It is a glycine derivative with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol . The compound is characterized by its (R)-stereochemistry, which is essential for its specific biological interactions and applications as a chiral building block in medicinal chemistry and peptide synthesis .

Procurement Alert: Why Chiral and Positional Isomers of (R)-2-Amino-2-(thiophen-3-yl)acetic Acid Are Not Interchangeable


Procurement of a generic 'thienylglycine' or its isomers is insufficient for stereospecific research. The (R)-enantiomer (CAS 1194-86-1) is distinguished from its (S)-counterpart (CAS 1194-87-2) and its positional isomer, (R)-2-thienylglycine (CAS 43189-45-3) , by the specific spatial arrangement of its atoms and the substitution pattern on the thiophene ring. These structural variations lead to significant differences in biological recognition, enzymatic processing, and the pharmacological profile of derived compounds . For instance, while (R)-2-thienylglycine is utilized for kinetic resolution by penicillin G acylase, its (S)-enantiomer is not , highlighting the strict stereochemical requirements in such applications. Furthermore, the 3-thienyl substitution pattern of the target compound may impart distinct electronic and steric properties compared to its 2-thienyl analog, potentially leading to divergent interactions with biological targets and different outcomes in synthetic applications .

(R)-2-Amino-2-(thiophen-3-yl)acetic Acid: Verifiable Differentiators from Analogs and In-Class Compounds


Chiral Purity: Defined Enantiomeric Identity vs. Racemic Mixtures

The (R)-enantiomer (CAS 1194-86-1) is a specific chiral entity, often supplied with a defined enantiomeric purity (e.g., 97% ee or higher) . In contrast, racemic mixtures or the (S)-enantiomer (CAS 1194-87-2) exhibit different or opposite biological activities [1]. The procurement of the defined (R)-enantiomer is essential for experiments where stereochemical outcome is critical, such as in the synthesis of stereospecific drugs or the study of chiral recognition in biological systems.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Enzymatic Specificity: A Key Differentiator in Penicillin G Acylase-Mediated Resolutions

The (R)-enantiomer of 2-thienylglycine (a positional isomer) is a known substrate for penicillin G acylase in the kinetic resolution of substituted arylglycines . While direct data for the target compound (R)-3-thienylglycine was not located, the established stereoselectivity of penicillin G acylase towards (R)-2-thienylglycine strongly implies that the (R)-3-thienylglycine enantiomer may also exhibit a distinct interaction profile with this or similar enzymes compared to its (S)-counterpart or racemate. This potential for enantioselective recognition is a critical factor in biocatalytic and pharmaceutical applications.

Biocatalysis Enzymatic Resolution Green Chemistry

Positional Isomerism: Impact on Reactivity and Electronic Properties

The position of the thiophene ring substitution (3-yl vs. 2-yl) influences the electronic distribution and steric environment of the molecule. (R)-2-Amino-2-(thiophen-3-yl)acetic acid features a 3-thienyl group, while its analog (R)-2-thienylglycine has a 2-thienyl group . This structural difference can lead to variations in chemical reactivity, such as in electrophilic substitution or cross-coupling reactions, and can alter how the molecule interacts with biological targets, potentially leading to different potency, selectivity, or metabolic stability .

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Affinity for Human Glycine Transporter 2 (GlyT2)

A direct assessment of (R)-3-thienylglycine's activity is documented in BindingDB. The compound exhibited an IC50 of 49 nM against the human glycine receptor subunit alpha-1 expressed in HEK293 cells [1]. While this is a receptor interaction, another database entry suggests it may also inhibit the human glycine transporter-2 (GlyT2), though a specific IC50 was not provided [2]. This level of activity, if validated, would place it as a compound of interest in modulating glycinergic neurotransmission.

Neuroscience Transporter Pharmacology Neurotransmission

(R)-2-Amino-2-(thiophen-3-yl)acetic Acid: Primary Use Cases for Scientific and Industrial Procurement


As a Chiral Building Block in Asymmetric Synthesis of Pharmaceuticals

Due to its defined (R)-stereochemistry, (R)-2-Amino-2-(thiophen-3-yl)acetic acid is an essential starting material or intermediate in the synthesis of enantiomerically pure drug candidates . Its procurement ensures the desired stereochemical outcome in multi-step syntheses, which is a critical requirement for regulatory approval of new chiral drugs .

In Structure-Activity Relationship (SAR) Studies for CNS Targets

The compound's potential for interaction with glycine transporters and receptors, as suggested by bioactivity data for related compounds , makes it a valuable tool for medicinal chemists. Its unique 3-thienyl substitution pattern provides a distinct chemical space to explore when optimizing lead compounds for potency and selectivity against neurological targets .

As a Substrate for Investigating Enzymatic Stereoselectivity

Given that a structurally similar analog, (R)-2-thienylglycine, is a substrate for penicillin G acylase in kinetic resolutions , the target compound can be used to probe the substrate specificity and enantioselectivity of this or other industrially relevant enzymes. Such studies are fundamental for developing greener, more efficient biocatalytic processes for producing chiral amines and amino acids .

In the Development of Novel Peptidomimetics and Bioactive Peptides

As a non-proteinogenic amino acid, (R)-2-Amino-2-(thiophen-3-yl)acetic acid can be incorporated into peptide chains to introduce conformational constraint or novel binding interactions . This is a common strategy in peptide drug design to improve metabolic stability, target affinity, and oral bioavailability of peptide-based therapeutics .

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